3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolones This compound is characterized by the presence of an amino group, a methylphenyl group, and a dihydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with phthalic anhydride under reflux conditions to form the intermediate 4-methylbenzylphthalimide. This intermediate is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylquinazolin-4(3H)-one
- 4-Amino-3-methylphenol
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
Uniqueness
3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydroisoindolone core and the presence of both amino and methylphenyl groups make it a versatile compound for various applications.
Properties
CAS No. |
112038-75-2 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-amino-2-[(4-methylphenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-11-6-8-12(9-7-11)10-18-15(17)13-4-2-3-5-14(13)16(18)19/h2-9,15H,10,17H2,1H3 |
InChI Key |
DRGYPNSTGRREAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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